5-Fluoropyrimidine-2(1H)-thione

Medicinal Chemistry Drug Design ADME

5-Fluoropyrimidine-2(1H)-thione (CAS: 35250-11-4) is a sulfur-containing heterocyclic compound featuring a pyrimidine core with a fluorine atom at position 5 and a thione (=S) group at position 2. Its molecular formula is C4H3FN2S, with a molecular weight of 130.15 g/mol, and it exhibits a computed XLogP3-AA of 0.2 and a topological polar surface area (TPSA) of 56.5 Ų.

Molecular Formula C4H3FN2S
Molecular Weight 130.15 g/mol
Cat. No. B12967653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyrimidine-2(1H)-thione
Molecular FormulaC4H3FN2S
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=S)N1)F
InChIInChI=1S/C4H3FN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
InChIKeyOWOJAAFKZQLMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropyrimidine-2(1H)-thione: A Fluorinated Pyrimidinethione Scaffold for Medicinal Chemistry and Synthetic Procurement


5-Fluoropyrimidine-2(1H)-thione (CAS: 35250-11-4) is a sulfur-containing heterocyclic compound featuring a pyrimidine core with a fluorine atom at position 5 and a thione (=S) group at position 2 [1]. Its molecular formula is C4H3FN2S, with a molecular weight of 130.15 g/mol, and it exhibits a computed XLogP3-AA of 0.2 and a topological polar surface area (TPSA) of 56.5 Ų [1]. This compound belongs to the class of pyrimidine-2-thiones, which are recognized as versatile building blocks in organic synthesis and medicinal chemistry, particularly for the construction of more complex fused heterocyclic systems .

5-Fluoropyrimidine-2(1H)-thione: Why In-Class Substitution of 5-Fluorouracil or 2-Thiouracil Fails to Meet Targeted Physicochemical and Biological Requirements


While 5-fluorouracil (5-FU) and 2-thiouracil (2-TU) share core structural motifs with 5-fluoropyrimidine-2(1H)-thione, substitution is often ineffective due to marked differences in lipophilicity, electronic properties, and biological activity profiles. 5-FU, a cornerstone anticancer drug, exhibits a logP of -0.89 and acts primarily as a thymidylate synthase inhibitor after intracellular conversion [1]. In contrast, 2-TU lacks the 5-fluoro substituent, altering its electron distribution and potential for halogen bonding [2]. 5-Fluoropyrimidine-2(1H)-thione, with a computed logP of 0.2, presents a distinct lipophilicity profile that may influence membrane permeability and off-target interactions [3]. More critically, the thione group at position 2 confers different reactivity and biological activity compared to the 4-oxo group of 5-FU, as evidenced by the 40- to 100-fold difference in antitumor potency between related 5-fluoro-2-thiouracil derivatives and 5-fluoro-dUrd [4]. These quantitative disparities underscore the necessity of evaluating this specific compound rather than relying on generic class substitution.

5-Fluoropyrimidine-2(1H)-thione: Quantitative Differentiation from Analogs Based on Physicochemical and Biological Data


Elevated Lipophilicity (LogP) Relative to 5-Fluorouracil

5-Fluoropyrimidine-2(1H)-thione exhibits a computed XLogP3-AA of 0.2, which is 1.09 log units higher than the logP of 5-fluorouracil (-0.89) [1]. This increase in lipophilicity may affect membrane permeability and tissue distribution, differentiating it from the more hydrophilic 5-FU.

Medicinal Chemistry Drug Design ADME

Comparable Topological Polar Surface Area (TPSA) to 5-Fluorouracil

The TPSA of 5-Fluoropyrimidine-2(1H)-thione is 56.5 Ų, which is only 1.7 Ų lower than that of 5-fluorouracil (58.2 Ų) [1]. This small difference suggests that while lipophilicity is increased, the hydrogen-bonding capacity remains largely unchanged, potentially preserving some aspects of molecular recognition.

Medicinal Chemistry Drug Design ADME

Reduced Antitumor Potency of 5-Fluoro-2-thiouracil (Nucleoside) vs. 5-Fluoro-dUrd

In a mouse leukemic L5178Y cell line, the beta-anomer of 5-fluoro-2-thiouracil (a nucleoside derivative of 5-fluoropyrimidine-2(1H)-thione) exhibited an IC50 of approximately 1 µM (10^-6 M) [1]. This was 40- to 100-fold weaker than the antitumor activity of 5-fluoro-dUrd, a closely related fluorinated nucleoside [1].

Oncology Anticancer Thymidylate Synthase

Increased DNA Binding Propensity of 2-Thiouracil (Class Inference)

2-Thiouracil (2-TU), the non-fluorinated analog of 5-fluoropyrimidine-2(1H)-thione, demonstrated DNA binding propensity greater than the classical intercalator proflavin and the clinically used drug epirubicin [1]. Although direct data for 5-fluoropyrimidine-2(1H)-thione are lacking, the presence of both the fluorine and thione substituents may further modulate DNA binding affinity compared to 5-FU and 2-TU.

Biophysics DNA Interaction Drug Mechanism

5-Fluoropyrimidine-2(1H)-thione: Targeted Research and Industrial Application Scenarios Supported by Evidence


Medicinal Chemistry Optimization of Lipophilicity-Driven Pharmacokinetic Profiles

Leverage the 1.09 log unit increase in lipophilicity (XLogP3-AA 0.2 vs. 5-FU -0.89) to design compounds with enhanced blood-brain barrier penetration or improved oral bioavailability. This property, combined with a TPSA of 56.5 Ų, allows for fine-tuning of ADME parameters without drastically altering molecular recognition surfaces [1].

Development of Novel Anticancer Agents with a Reduced Potency-Toxicity Trade-off

Based on the 40- to 100-fold lower antitumor potency of the related 5-fluoro-2-thiouracil nucleoside compared to 5-fluoro-dUrd (IC50 ~1 µM vs. ~0.01–0.025 µM), explore 5-fluoropyrimidine-2(1H)-thione-derived nucleosides as potential anticancer agents with a wider therapeutic index. The reduced potency may translate into decreased off-target toxicity in normal tissues [2].

Synthetic Intermediate for Fused Heterocyclic Scaffolds in Drug Discovery

Utilize 5-Fluoropyrimidine-2(1H)-thione as a versatile building block for constructing more complex fused heterocyclic systems, such as thienopyrimidines and pyrimidothiazines. Its reactivity enables efficient derivatization via cyclocondensation and cross-coupling reactions, facilitating the rapid generation of diverse compound libraries for high-throughput screening .

Electrochemical and DNA Interaction Studies in Mechanistic Pharmacology

Investigate the redox behavior and DNA binding properties of 5-fluoropyrimidine-2(1H)-thione using cyclic voltammetry and spectroscopic methods. Class-level evidence suggests that 2-thiouracil exhibits DNA binding affinity superior to proflavin and epirubicin, and the presence of the 5-fluoro substituent may further modulate these interactions, informing structure-activity relationships [3].

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